Thiohomosildenafil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

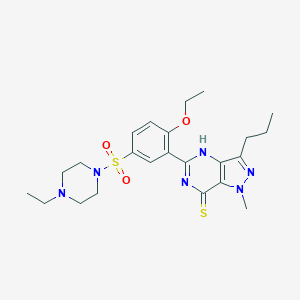

IUPAC Name |

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S2/c1-5-8-18-20-21(27(4)26-18)23(33)25-22(24-20)17-15-16(9-10-19(17)32-7-3)34(30,31)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSRMUUQQTZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197337 | |

| Record name | Thiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-80-8 | |

| Record name | Thiohomosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohomosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOHOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L868CDW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Thiohomosildenafil from Adulterated Health Supplements

Abstract

The proliferation of adulterated dietary supplements, particularly those marketed for sexual enhancement, poses a significant and ongoing public health risk.[1][2] These products are often tainted with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors or their structurally modified analogues.[3] Thiohomosildenafil, a potent analogue of the approved drug sildenafil, is a prime example of such a clandestine adulterant. This guide provides a comprehensive, in-depth technical overview of the analytical chemistry workflows required for the discovery, isolation, and definitive structural elucidation of this compound from complex health supplement matrices. We will detail the causality behind experimental choices, from initial screening to advanced spectroscopic analysis, offering field-proven insights for researchers, regulatory scientists, and drug development professionals.

Introduction: The Challenge of Novel Sildenafil Analogues

Sildenafil, the active pharmaceutical ingredient in Viagra®, functions by selectively inhibiting phosphodiesterase type 5 (PDE-5), an enzyme that regulates blood flow.[4][5] Its therapeutic success has led to the illicit synthesis of numerous structural analogues, which are clandestinely added to products deceptively labeled as "all-natural" or "herbal".[2][3] These unapproved substances circumvent regulatory scrutiny and expose consumers to unknown pharmacological effects and potentially life-threatening drug interactions, especially for individuals with cardiovascular conditions taking nitrate medications.[6][7][8]

This compound emerged as a novel adulterant, first reported in health supplements in 2008.[9][10][11] Its discovery underscores the need for robust, multi-faceted analytical strategies capable of not only detecting known pharmaceuticals but also identifying and characterizing previously unknown molecular entities. This guide serves as a technical blueprint for this process.

Profile of a Clandestine Adulterant: this compound

A thorough understanding of the target molecule is fundamental to developing effective isolation and identification protocols. This compound is a structural derivative of sildenafil, distinguished by two key modifications:

-

Thionation: The oxygen atom of the carbonyl group in the pyrazolopyrimidine core is replaced with a sulfur atom, forming a thione.[9][11]

-

Homologation: An ethyl group is attached to the piperazinyl nitrogen instead of sildenafil's methyl group.[9][11]

These alterations, while seemingly minor, create a new chemical entity with uncharacterized efficacy, purity, and safety profiles.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione | [12] |

| CAS Number | 479073-80-8 | [13] |

| Molecular Formula | C₂₃H₃₂N₆O₃S₂ | [12][14][15] |

| Molecular Weight | 504.67 g/mol | [12][14] |

The presence of the thione group and the additional ethyl moiety significantly impacts the molecule's polarity and mass, which are critical variables in designing chromatographic separation and mass spectrometry-based detection methods.

The Analytical Workflow: From Suspicion to Confirmation

The process of identifying an unknown analogue like this compound is a systematic investigation that begins with broad screening and funnels down to highly specific characterization techniques.

Figure 1: Overall workflow for the discovery and identification of this compound.

Detailed Methodologies: Isolation and Purification

The primary challenge in analyzing health supplements is isolating the target compound from a complex matrix of excipients, fillers, and legitimate herbal ingredients.

Protocol 1: Sample Extraction and Initial Cleanup

This protocol is designed to efficiently extract sildenafil analogues from solid dosage forms like capsules.

-

Rationale: Methanol is selected for its high polarity, which effectively solubilizes a broad range of PDE-5 inhibitors while leaving many non-polar herbal components behind. Ultrasonic agitation enhances extraction efficiency by disrupting the sample matrix and accelerating solvent penetration.

-

Step-by-Step Procedure:

-

Accurately weigh the contents of several capsules to obtain a representative sample.

-

Transfer approximately 100-200 mg of the homogenized powder to a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 3500 rpm for 10 minutes to pellet insoluble matter.

-

Carefully decant the methanolic supernatant into a clean flask.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. The resulting clear filtrate is now ready for screening and purification.

-

Protocol 2: Isolation by Semi-Preparative HPLC

-

Rationale: Semi-preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone of purification. It utilizes a wider column and higher flow rate than analytical HPLC to physically separate and collect milligrams of the pure compound. A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds like this compound. The mobile phase gradient is designed to provide optimal resolution between the target compound and other matrix components.

-

Step-by-Step Procedure:

-

System Preparation: Equilibrate a semi-preparative HPLC system equipped with a C18 column (e.g., 10 x 250 mm, 5 µm particle size) and a Diode Array Detector (DAD).

-

Mobile Phase:

-

Phase A: 0.1% Formic Acid in Water

-

Phase B: Acetonitrile

-

-

Gradient Elution: Develop a gradient method to separate the target peak, for example:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Return to 20% B

-

-

Injection: Inject a large volume (e.g., 1-2 mL) of the filtered extract from Protocol 1.

-

Fraction Collection: Monitor the chromatogram at wavelengths characteristic of the sildenafil chromophore (approx. 230 nm and 290 nm). Manually or automatically collect the eluent corresponding to the large, unknown peak suspected to be the analogue.

-

Pooling and Evaporation: Pool the collected fractions containing the pure compound. Remove the solvent using a rotary evaporator or nitrogen stream to yield the isolated pale yellow crystalline compound.

-

The Analytical Toolbox for Structural Elucidation

With a pure compound isolated, a suite of advanced analytical techniques is employed to definitively determine its molecular structure.[9][11]

Figure 2: Logical relationship of analytical techniques in structural elucidation.

Mass Spectrometry (MS)

MS is indispensable for determining molecular weight and elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₃H₃₂N₆O₃S₂). This is the first crucial piece of evidence distinguishing the unknown from sildenafil.

-

Tandem Mass Spectrometry (ESI-MS/MS): By inducing fragmentation of the protonated molecule, MS/MS provides a structural fingerprint. The fragmentation pattern of this compound reveals characteristic losses corresponding to the piperazine ring and the propyl chain, confirming its core structure is related to sildenafil.[9][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation, providing atom-level connectivity information.[17][18] A full suite of 1D and 2D NMR experiments is required for complete assignment.[9]

-

¹H-NMR: Reveals the number and environment of all hydrogen atoms. Key signals for this compound include the ethyl group on the piperazine ring (a triplet and quartet) and the aromatic protons.

-

¹³C-NMR & DEPT: Identifies all unique carbon atoms and classifies them as CH, CH₂, or CH₃ groups. A critical observation is the significant downfield shift of the C=S carbon compared to the C=O carbon in sildenafil, providing definitive evidence of the thione group.

-

2D NMR (COSY, HMQC, HMBC): These experiments map the connectivity between atoms. COSY shows H-H correlations, HMQC links protons to their directly attached carbons, and HMBC reveals long-range H-C correlations, allowing the entire molecular puzzle to be pieced together.

Table 2: Summary of Analytical Techniques for Structural Elucidation

| Technique | Information Provided | Causality/Significance for this compound |

| HRMS | Exact Mass & Molecular Formula | Confirms the addition of C₂H₂S and loss of O compared to sildenafil. |

| MS/MS | Structural Fragments | Fragmentation pattern confirms the sildenafil backbone and location of modifications. |

| ¹H & ¹³C NMR | Proton & Carbon Environments | Identifies the ethyl group and confirms the total count of H and C atoms. |

| 2D NMR | Atom Connectivity (H-H, C-H) | Unambiguously establishes the complete bonding framework of the molecule. |

| IR Spectroscopy | Functional Groups | Confirms the presence of C=S (thione) and the absence of C=O (carbonyl) vibrations. |

| UV Spectroscopy | Electronic Transitions/Chromophore | Shows a spectral shift consistent with the modified pyrazolopyrimidine chromophore.[9] |

Validated Quantitative Analysis by LC-MS/MS

Once a novel analogue is identified and characterized, a validated method for its routine detection and quantification is necessary for regulatory enforcement and public safety monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity.[19][20]

Protocol 3: Quantitative LC-MS/MS Method

-

Rationale: This method uses the high separation efficiency of a modern HPLC column coupled with the specificity of MS/MS detection in Multiple Reaction Monitoring (MRM) mode. MRM monitors a specific precursor-to-product ion transition, virtually eliminating matrix interference and allowing for precise quantification even at trace levels.

-

Example Parameters:

| Parameter | Setting |

| LC Column | Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| Source Temp. | 120°C |

| Desolvation Temp. | 350°C |

| MRM Transition | Precursor Ion (Q1): m/z 505.2 → Product Ion (Q3): m/z [Specific fragment] |

Note: The specific MRM transition must be optimized by infusing a pure standard of this compound. The product ion would be determined from the MS/MS fragmentation spectrum.

Conclusion and Regulatory Perspective

The discovery and isolation of this compound from health supplements is a testament to the dynamic nature of supplement adulteration. It highlights the critical need for a multi-disciplinary analytical approach that combines classical purification techniques with modern, high-resolution spectroscopy. The workflows detailed in this guide provide a robust framework for identifying such unknown threats.

The continued emergence of these unapproved analogues presents a formidable challenge to regulatory bodies like the FDA.[1][6] Each new discovery necessitates the development and validation of new analytical standards and methods. For professionals in the field, this requires constant vigilance, methodological innovation, and a deep understanding of the analytical toolbox to protect public health from the risks of undeclared and uncharacterized pharmacologically active substances.[2]

References

-

Zou, P., Hou, P., Oh, S. S., Chong, Y. M., Bloodworth, B. C., Low, M. Y., & Koh, H. L. (2008). Isolation and identification of this compound and thiosildenafil in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 279–284. [Link]

-

Lai, K. C., Liu, Y. C., Liao, Y. C., Lin, Y. L., Tsai, L. Y., Lin, J. H., & Lo, C. F. (2010). Isolation and Identification of Three Thio-sildenafil Analogues in Dietary Supplements. Journal of Food and Drug Analysis, 18(4), 269-278. [Link]

-

Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Application Note. [Link]

-

Stranska-Zachariasova, M., et al. (2008). Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction. Food Additives & Contaminants, 25(11), 1321-1328. [Link]

-

Tracqui, A., Ludes, B., & Kintz, P. (2003). HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. Journal of Analytical Toxicology, 27(2), 88–94. [Link]

-

Dinesh, N. D., et al. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 4(6), 1699-1706. [Link]

-

Kintz, P., et al. (2003). HPLC-MS for the Determination of Sildenafil Citrate (Viagra) in Biological Fluids. Application to the Salivary Excretion of Sildenafil. Journal of Analytical Toxicology, 27(2), 92-96. [Link]

-

Zou, P., et al. (2008). Isolation and identification of this compound and thiosildenafil in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 279-84. [Link]

-

Jenna, T., et al. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. JAMA Network Open, 1(6), e183337. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10207456, this compound. [Link]

-

U.S. Food and Drug Administration. (2025). One Source Nutrition, Inc. Issues Voluntary Nationwide Recall of Vitality Capsules Due to Presence of Undeclared Sildenafil and Tadalafil. FDA.gov. [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

-

Browne, E. (2024). Supplement Recalls: FDA Warns of Products With 'Hidden Drug Ingredient'. Newsweek. [Link]

-

Li, M. H., et al. (2009). Isolation and identification of hydroxythis compound in herbal dietary supplements sold as sexual performance enhancement products. Journal of Chromatography A, 1216(44), 7567-7573. [Link]

-

Oh, S. S. Y., et al. (2006). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction. Journal of Toxicology and Environmental Health, Part A, 69(21), 1951-1958. [Link]

-

Stark & Stark. (2025). FDA Issues Warning About Dietary Supplements Containing Active Drug Ingredients. stark-stark.com. [Link]

-

Urology Times Staff. (2007). FDA warns that two 'dietary' supplements contain sildenafil. Urology Times. [Link]

-

ResearchGate. (2008). Isolation and identification of this compound and thiosildenafil in health supplements. [Link]

-

Lai, K. C., et al. (2006). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis, 14(1), 16-21. [Link]

-

CAS Common Chemistry. (n.d.). This compound. [Link]

-

Wikidata. (n.d.). This compound (Q27269156). [Link]

-

NBC News. (2024). FDA warns men's supplements tainted with prescription drugs. YouTube. [Link]

-

Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. atsdr.cdc.gov. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Fraczkiewicz, R., et al. (2016). Characterising the role of water in sildenafil citrate by NMR crystallography: Supplementary Information. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10118761, Propoxyphenyl this compound. [Link]

-

U.S. Food and Drug Administration. (2005). Pharmacology Review(s). accessdata.fda.gov. [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

-

Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738-745. [Link]

Sources

- 1. Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. One Source Nutrition, Inc. Issues Voluntary Nationwide Recall of Vitality Capsules Due to Presence of Undeclared Sildenafil and Tadalafil | FDA [fda.gov]

- 7. newsweek.com [newsweek.com]

- 8. FDA Issues Warning About Dietary Supplements Containing Active Dr [natlawreview.com]

- 9. Isolation and identification of this compound and thiosildenafil in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. storkapp.me [storkapp.me]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C23H32N6O3S2 | CID 10207456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. This compound - Wikidata [wikidata.org]

- 16. researchgate.net [researchgate.net]

- 17. bionmr.unl.edu [bionmr.unl.edu]

- 18. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Thiohomosildenafil: Chemical Structure, Properties, and Analytical Characterization

Introduction: In the landscape of pharmaceutical analysis and drug development, the emergence of unauthorized analogues to approved active pharmaceutical ingredients (APIs) presents a significant challenge. Thiohomosildenafil is one such molecule, identified as an undeclared adulterant in various dietary supplements marketed for erectile dysfunction.[1][2][3] It is a structural analogue of sildenafil, the active ingredient in Viagra®, and a potent inhibitor of phosphodiesterase type 5 (PDE5).[4][5] The key structural deviations from sildenafil are the substitution of the pyrazolopyrimidinone oxygen with a sulfur atom, creating a thione, and the replacement of the N-methyl group on the piperazine ring with an N-ethyl group.[1][6] This guide provides a comprehensive technical overview of this compound, designed for researchers, analytical scientists, and drug development professionals. We will delve into its chemical and physical properties, propose a synthetic pathway, detail methods for its analytical characterization, and discuss its presumed pharmacological mechanism of action.

Section 1: Chemical Identity and Physicochemical Properties

This compound's identity is defined by its unique molecular structure, which confers specific chemical and physical characteristics.

Chemical Structure and Identifiers

The core of this compound is a pyrazolopyrimidinethione scaffold, linked to an ethoxy-phenyl group which is further substituted with an ethyl-piperazinyl sulfonyl moiety.

-

IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione[7]

-

Synonyms: Sulfohomosildenafil, Homosildenafil thione, Thiohomo Sildenafil[7][8]

-

Stereochemistry: The molecule is achiral.[8]

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 479073-80-8 | [7] |

| Molecular Formula | C₂₃H₃₂N₆O₃S₂ | [7][8] |

| Molecular Weight | 504.67 g/mol | [8] |

| Canonical SMILES | CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | [7][8] |

| InChIKey | BGPSRMUUQQTZFB-UHFFFAOYSA-N | [7][8] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. While comprehensive experimental data for this compound is not widely published, some key properties have been reported.

| Property | Value / Description | Reference(s) |

| Melting Point | 183-185 °C | |

| Appearance | Data not consistently available; may present as a pale yellow solid. | [3] |

| Solubility | Specific solubility data in various solvents is not widely published in peer-reviewed literature. Based on its structure, it is expected to have low aqueous solubility and be soluble in organic solvents like DMSO and methanol. | [9] |

Section 2: Synthesis and Elucidation

The synthesis of this compound is not extensively detailed in the literature, as it is primarily encountered as an illicit substance. However, a logical synthetic route can be proposed based on established methods for creating sildenafil and its analogues, followed by a specific thionation step.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with the construction of the homosildenafil core, followed by the conversion of the carbonyl to a thiocarbonyl group.

Causality Behind Experimental Choices: The proposed pathway mirrors the efficient and well-documented synthesis of sildenafil.[3][7] The final, critical step involves thionation. Lawesson's reagent is selected as the thionating agent due to its proven efficacy in converting amides and lactams to their thio-analogues under relatively mild conditions, offering higher yields and fewer side products compared to harsher reagents like P₄S₁₀.[6][10][11]

Key Experiment: Thionation Protocol

This protocol is a representative method for the conversion of the homosildenafil intermediate to the final this compound product.

Protocol: Thionation of Homosildenafil

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homosildenafil precursor (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or toluene.[6]

-

Reagent Addition: Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution.[6][10] Expertise Note: Using a slight excess of the carbonyl compound relative to the dimeric Lawesson's reagent ensures complete conversion and simplifies purification.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[6]

-

Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure. Re-dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Purification (Aqueous Wash): Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Trustworthiness Note: This aqueous work-up is critical to remove phosphorus-containing byproducts from the Lawesson's reagent, which would otherwise complicate chromatographic purification.[6]

-

Purification (Chromatography): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Section 3: Spectroscopic and Chromatographic Analysis

The unambiguous identification of this compound relies on a combination of modern analytical techniques. Its structure has been elucidated using mass spectrometry, NMR, IR, and UV spectroscopy.[1][3]

Sources

- 1. Isolation and identification of this compound and thiosildenafil in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. This compound | C23H32N6O3S2 | CID 10207456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]

Thiohomosildenafil molecular weight and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiohomosildenafil is a potent synthetic compound recognized as a structural analog of Sildenafil, the active ingredient in Viagra®. It has been identified as an undeclared adulterant in various herbal supplements marketed for male enhancement[1]. Structurally, it differs from Sildenafil in two key positions: the oxygen atom of the pyrazolopyrimidinone core is replaced by a sulfur atom, and the N-methyl group on the piperazine moiety is substituted with an N-ethyl group[1]. These modifications classify it as a thione and a homo-analog, respectively. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and analytical characterization.

Part 1: Core Molecular Attributes

This compound is a complex heterocyclic molecule. Its fundamental properties are essential for its characterization, quantification, and understanding its interaction with biological systems.

Chemical Formula and Molecular Weight

The elemental composition and resulting molecular weight are foundational data points for any chemical entity.

Structural Information and Nomenclature

The precise arrangement of atoms and the corresponding systematic names are critical for unambiguous identification.

-

IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione[3]

-

CAS Number: 479073-80-8[3]

-

Synonyms: Sulfohomosildenafil, Homosildenafil thione[3]

The structural distinctions from its parent compound, Sildenafil, are illustrated in the diagram below.

Caption: Key structural differences between Sildenafil and this compound.

Physicochemical Properties

A summary of key physicochemical data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂N₆O₃S₂ | [2] |

| Molecular Weight | 504.67 g/mol | [2] |

| CAS Number | 479073-80-8 | [3] |

| IUPAC Name | 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione | [3] |

| Melting Point | 183-185 °C | [4] |

Part 2: Mechanism of Action

As a close structural analog of Sildenafil, this compound is presumed to function as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][5].

The NO/cGMP Signaling Pathway

The physiological process of penile erection is primarily mediated by the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling cascade.

-

Initiation: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Effector Activation: Increased intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).

-

Physiological Response: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium levels and subsequent relaxation of the corpus cavernosum smooth muscle. This relaxation allows for increased blood flow, leading to an erection[6].

-

Signal Termination: The action of cGMP is terminated by PDE enzymes, with PDE5 being the predominant isoform in the corpus cavernosum, which hydrolyzes cGMP to the inactive GMP[6].

Role of this compound

This compound acts by competitively inhibiting the PDE5 enzyme. By blocking the degradation of cGMP, it enhances and prolongs the signaling cascade initiated by NO. This amplification of the cGMP pathway leads to more pronounced and sustained smooth muscle relaxation and vasodilation[6]. It is crucial to note that PDE5 inhibitors like this compound do not initiate erections directly but rather augment the natural response to sexual stimulation.

Sources

- 1. DSpace [scholarbank.nus.edu.sg]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C23H32N6O3S2 | CID 10207456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Thiohomosildenafil and Related Analogs: Chemistry, Detection, and Pharmacological Implications

Introduction: The Shadow Pharmacopeia

The landscape of erectile dysfunction (ED) treatment has been revolutionized by phosphodiesterase type 5 (PDE5) inhibitors, with sildenafil being the seminal compound.[1] These drugs act by blocking the PDE5 enzyme, which is responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2][3] This inhibition enhances the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection upon sexual stimulation.[1][2][4] The immense success of approved PDE5 inhibitors has unfortunately spawned a clandestine market of "herbal" or "natural" dietary supplements for sexual enhancement. These products are frequently adulterated with unapproved, structurally modified analogs of approved drugs to evade detection by standard screening methods.

Among the most prevalent of these clandestine drugs are thio-analogs of sildenafil, such as this compound. These compounds are created by chemically modifying the sildenafil scaffold, most commonly by replacing the oxygen atom of the carbonyl group in the pyrazolopyrimidine ring with a sulfur atom.[5][6] This guide provides a comprehensive literature review of this compound and its related analogs, focusing on their chemical structures, the analytical methodologies required for their detection and elucidation, their presumed mechanism of action, and the significant toxicological uncertainties they present to the public.

The Chemical Landscape: A Profile of Thio-Analogs

This compound is part of a growing family of sildenafil analogs discovered in adulterated supplements. The core structural modifications from the parent compound, sildenafil, typically involve two key areas: the pyrazolopyrimidine core and the N-alkyl group on the piperazine ring.

-

Thionation: The defining feature of this class is the substitution of the carbonyl oxygen with a sulfur atom, creating a thioketone. This change significantly alters the molecule's polarity and chemical properties.

-

Homologation: The prefix "homo" in this compound indicates that the N-methyl group on the piperazine moiety of sildenafil has been replaced with an N-ethyl group.[7][8] This seemingly minor change can impact the molecule's binding affinity and metabolic profile.

Several related thio-analogs have been identified, each with unique modifications.[5][9]

| Analog Name | Key Structural Modifications from Sildenafil | Molecular Formula | Molecular Weight ( g/mol ) |

| Sildenafil | (Reference Compound) | C₂₂H₃₀N₆O₄S | 474.58 |

| Thiosildenafil | Carbonyl oxygen replaced with sulfur. | C₂₂H₃₀N₆O₃S₂ | 490.64 |

| This compound | Carbonyl oxygen replaced with sulfur; N-methyl group replaced with N-ethyl. | C₂₃H₃₂N₆O₃S₂ | 504.67[10] |

| Hydroxythis compound | Carbonyl oxygen replaced with sulfur; N-methyl group replaced with N-hydroxyethyl. | C₂₃H₃₂N₆O₄S₂ | 520.67 |

| Thiomethisosildenafil | Carbonyl oxygen replaced with sulfur; N-methylpiperazine replaced with 2,6-dimethylpiperazine. | C₂₃H₃₂N₆O₃S₂ | 504.67 |

| Propoxyphenyl-thiohydroxyhomosildenafil | Thiohydroxyhomosildenafil structure with an N-propoxy group on the phenyl ring instead of ethoxy. | C₂₄H₃₄N₆O₃S₂ | 518.70[11] |

Mechanism of Action: An Extrapolation from Sildenafil

As unapproved and clandestinely produced substances, this compound and its analogs have not undergone formal pharmacological evaluation. However, their mechanism of action is presumed to be identical to that of sildenafil due to their profound structural similarity.[5] They are expected to act as competitive inhibitors of the PDE5 enzyme.[12]

The key steps in the signaling pathway are as follows:

-

Sexual Stimulation: Neuronal and endothelial cells release Nitric Oxide (NO).

-

cGMP Synthesis: NO activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: Elevated levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and causing the relaxation of smooth muscle in the corpus cavernosum and pulmonary arteries.[2] This relaxation allows for increased blood flow, resulting in penile erection.

-

Signal Termination: The PDE5 enzyme specifically hydrolyzes and degrades cGMP, terminating the signal and returning the smooth muscle to its constricted state.

-

Inhibitor Action: PDE5 inhibitors like sildenafil and its thio-analogs bind to the catalytic site of PDE5, preventing the degradation of cGMP. This prolongs the action of cGMP, enhances smooth muscle relaxation, and supports a sustained erection.[1]

Analytical Detection and Characterization

The primary challenge for regulatory bodies and scientists is the detection and identification of these unknown analogs in complex matrices like dietary supplements. A multi-tiered analytical approach is essential for unambiguous structural elucidation.[9]

Experimental Workflow: From Sample to Structure

The process of identifying an unknown analog involves a systematic workflow that moves from general screening to highly specific structural analysis. The choice of each technique is deliberate: screening methods are chosen for their speed and ability to handle high throughput, while elucidation techniques are chosen for their power to provide detailed molecular information.

Step-by-Step Methodology

The following protocol is a generalized representation based on methodologies described in the literature for isolating and identifying sildenafil analogs from dietary supplements.[5][7]

Objective: To isolate and identify potential this compound or related analogs from a capsule-based dietary supplement.

1. Sample Preparation & Extraction

-

Rationale: To efficiently extract the target analytes from the capsule matrix while leaving behind insoluble excipients. Methanol is a common choice due to the broad solubility of sildenafil-type compounds.

-

Protocol:

-

Empty the contents of one capsule into a 50 mL conical tube.

-

Add 20 mL of methanol to the tube.

-

Vortex vigorously for 1 minute.

-

Place the tube in an ultrasonic bath for 30 minutes to ensure complete dissolution and extraction.[5]

-

Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble materials.

-

Carefully decant the supernatant. Filter it through a 0.45 µm syringe filter into a clean vial for analysis.

-

2. Screening by High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Rationale: HPLC provides a rapid and robust method to separate compounds. UV detection is used to compare the retention time and UV spectrum of unknown peaks against a known sildenafil standard. A different retention time or a shift in the UV spectrum suggests the presence of an analog.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient or isocratic mixture, such as Methanol/0.25% Formic Acid (70:30 v/v).[5]

-

Flow Rate: 0.5 - 1.0 mL/min.[5]

-

Injection Volume: 10 µL.[5]

-

Detection: Photo-Diode Array (PDA) detector scanning from 200-400 nm.

-

Analysis: Inject the prepared sample extract. Compare the resulting chromatogram to a sildenafil standard. Note any major peaks with different retention times but similar UV spectral shapes.

-

3. Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Rationale: MS provides crucial molecular weight information. Tandem MS (MS/MS) fragments the molecule, creating a unique "fingerprint" that can be compared to the fragmentation pattern of sildenafil to infer structural similarities and locate the site of modification.

-

Protocol:

-

Utilize an LC method similar to the screening step, directing the column eluent into an electrospray ionization (ESI) source operating in positive ion mode.[5]

-

MS Scan: Perform a full scan to identify the molecular ion [M+H]⁺ of the unknown peak. For this compound, this would be expected at m/z 505.

-

MS/MS Scan: Select the parent ion (m/z 505) for collision-induced dissociation (CID). Analyze the resulting fragment ions. The fragmentation pattern will be similar to sildenafil but with mass shifts corresponding to the thio and ethyl group modifications.

-

4. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the definitive technique for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of every atom and confirmation of its connectivity.

-

Protocol:

-

Isolate a sufficient quantity of the unknown compound using preparative HPLC.

-

Evaporate the solvent and dry the purified compound.

-

Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

-

Acquire a suite of NMR spectra, including ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (COSY, HMQC, HMBC).[5]

-

Analyze the spectra to assign chemical shifts and confirm the presence and location of the thioketone and the N-ethyl group on the piperazine ring.[5][7]

-

Synthesis Pathways: A Logical Postulation

While the literature focuses heavily on the detection of these illicit compounds, their synthesis can be logically inferred from established synthetic routes for sildenafil and related heterocyclic compounds.[13] The synthesis of sildenafil itself is a multi-step process.[13][14]

The creation of thio-analogs likely involves a final-step thionation of the corresponding sildenafil analog. A common laboratory reagent for converting a carbonyl group to a thiocarbonyl is Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). While specific syntheses for this compound are not published in the context of clandestine manufacturing, the chemical principle is well-established. For instance, the synthesis of aza-analogues of thioxanthen-9-ones demonstrates the construction of sulfur-containing heterocyclic systems.[15]

Pharmacology and Toxicology: The Realm of the Unknown

The most significant danger posed by this compound and its analogs is the complete lack of safety and toxicology data.[16] Since these compounds are not approved drugs, they have not undergone the rigorous preclinical and clinical trials required to establish a safety profile.[17]

Presumed Side Effects: Based on their structural similarity to sildenafil, it is highly probable that these analogs share a similar side effect profile.[5] The adverse effects of sildenafil are well-documented and are primarily related to its vasodilatory effects and minor inhibition of other PDE isoenzymes (like PDE6 in the retina).[1][18]

Common Sildenafil-Related Adverse Events: [19][20]

-

Headache

-

Flushing

-

Dyspepsia (indigestion)

-

Nasal congestion

-

Abnormal vision (e.g., color tinge, blurred vision, light sensitivity)[18]

-

Dizziness

-

Back pain and myalgia[2]

Critical Unknowns and Amplified Risks:

-

Potency and Selectivity: The potency of these analogs against PDE5 is unknown. A higher potency could lead to an overdose effect even at what would be a normal dose for sildenafil. Furthermore, their selectivity for PDE5 over other PDE isoenzymes (e.g., PDE6 in the eye, PDE11 in the heart and testes) is uncharacterized, potentially leading to more severe or unexpected side effects.[2]

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds are completely unknown. A longer half-life could lead to drug accumulation and an increased risk of dangerous drug interactions, especially with nitrates, which can cause life-threatening hypotension.[1][2]

-

Impurities: Clandestine synthesis is not subject to Good Manufacturing Practices (GMP). The final product is likely to contain unreacted starting materials, byproducts, and residual solvents, all of which carry their own toxicological risks.

-

Inconsistent Dosing: Adulterated supplements contain inconsistent and unquantified amounts of these active ingredients, making the dose consumed unpredictable and dangerous.[21][22][23]

Conclusion

This compound and its related analogs represent a significant and ongoing public health challenge. They are archetypal examples of the unapproved pharmaceutical ingredients that plague the dietary supplement market. While their chemistry and mechanism of action can be inferred from their parent compound, sildenafil, the critical lack of pharmacological, toxicological, and pharmacokinetic data renders them unsafe for human consumption. For researchers and drug development professionals, these compounds serve as a case study in the importance of rigorous analytical chemistry for regulatory enforcement. The continued development of rapid screening and definitive structural elucidation techniques is paramount to identifying these emerging threats and protecting consumers from the dangers of a shadow pharmacopeia.

References

-

Title: Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing Source: Urology Textbook URL: [Link]

-

Title: Isolation and Identification of Three Thio-sildenafil Analogues in Dietary Supplements Source: Journal of Food and Drug Analysis URL: [Link]

-

Title: PDE5 inhibitor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements Source: MDPI URL: [Link]

-

Title: PDE5 inhibitors: List, how they work, foods, and more - Medical News Today Source: Medical News Today URL: [Link]

-

Title: PDE5 Inhibitors: Types, How They Work, & More | Good Health by Hims Source: Hims URL: [Link]

-

Title: Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review Source: PubMed URL: [Link]

-

Title: Isolation and identification of this compound and thiosildenafil in health supplements | Request PDF Source: ResearchGate URL: [Link]

-

Title: Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements Source: National Center for Biotechnology Information URL: [Link]

-

Title: Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements Source: ResearchGate URL: [Link]

-

Title: Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs Source: PubMed URL: [Link]

-

Title: Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants Source: PubMed URL: [Link]

-

Title: Isolation and identification of this compound and thiosildenafil in health supplements Source: PubMed URL: [Link]

-

Title: Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF Source: ResearchGate URL: [Link]

-

Title: Pharmacology Review(s) Source: U.S. Food and Drug Administration URL: [Link]

-

Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues Source: National Center for Biotechnology Information URL: [Link]

-

Title: New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity Source: PubMed URL: [Link]

-

Title: this compound Source: Global Substance Registration System URL: [Link]

-

Title: Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) Source: PubMed URL: [Link]

-

Title: a convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues Source: HETEROCYCLES URL: [Link]

-

Title: Visual Side Effects Linked to Sildenafil Consumption: An Update Source: MDPI URL: [Link]

-

Title: Sildenafil Side Effects: Common, Severe, Long Term Source: Drugs.com URL: [Link]

-

Title: Side effects of sildenafil Source: National Health Service (NHS) URL: [Link]

-

Title: Pharmacology and toxicology Source: Deranged Physiology URL: [Link]

-

Title: Propoxyphenyl this compound | C24H34N6O3S2 | CID 10118761 Source: PubChem URL: [Link]

Sources

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. hims.com [hims.com]

- 5. lawdata.com.tw [lawdata.com.tw]

- 6. Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and identification of this compound and thiosildenafil in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Propoxyphenyl this compound | C24H34N6O3S2 | CID 10118761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. derangedphysiology.com [derangedphysiology.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. mdpi.com [mdpi.com]

- 19. drugs.com [drugs.com]

- 20. Side effects of sildenafil - NHS [nhs.uk]

- 21. mdpi.com [mdpi.com]

- 22. Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Biological Activity of Thiohomosildenafil

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unexplored Territory of a Sildenafil Analogue

In the landscape of phosphodiesterase type 5 (PDE5) inhibitor research, the exploration of structural analogues of sildenafil continues to be a fertile ground for the discovery of novel therapeutic agents. Thiohomosildenafil, a structural analogue characterized by the substitution of a sulfur atom for the oxygen in the pyrazolopyrimidine moiety and the presence of an ethyl group on the piperazinyl nitrogen, represents one such intriguing molecule.[1][2] While its existence is documented, a comprehensive public-domain characterization of its in vitro biological activity remains elusive.

This guide, therefore, is structured as a technical roadmap for the in vitro evaluation of this compound, providing both the theoretical underpinnings and detailed, field-tested protocols for its characterization. The quantitative data presented herein is illustrative, based on established knowledge of potent PDE5 inhibitors, and serves to provide a realistic framework for expected experimental outcomes. This document is designed to empower researchers to systematically investigate the in vitro pharmacology of this compound and similar novel chemical entities.

I. The Scientific Imperative: Understanding the this compound Structure and its Predicted Biological Target

This compound is a sildenafil analogue with two key structural modifications: a thione group replacing the carbonyl oxygen at the 7-position of the pyrazolopyrimidinone core and an N-ethyl substitution on the piperazine ring instead of a methyl group.[1][3] These alterations can potentially influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for and inhibition of PDE5.

The primary molecular target of this compound is presumed to be phosphodiesterase type 5 (PDE5), an enzyme that plays a critical role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4] By catalyzing the hydrolysis of cGMP to GMP, PDE5 regulates the intracellular concentration of this second messenger, which is crucial for smooth muscle relaxation.[4] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating smooth muscle relaxation, particularly in the corpus cavernosum and pulmonary vasculature.[4]

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

II. Core In Vitro Biological Activity Assays for this compound

A thorough in vitro characterization of this compound necessitates a multi-pronged approach to delineate its potency, selectivity, cellular effects, and potential toxicity. The following sections detail the critical assays and the rationale behind their application.

A. Determination of PDE5 Inhibitory Potency (IC50)

The cornerstone of characterizing this compound is to determine its half-maximal inhibitory concentration (IC50) against PDE5. This value quantifies the concentration of the compound required to inhibit 50% of the PDE5 enzymatic activity and is a primary indicator of its potency. A fluorescence polarization (FP) based assay is a robust and high-throughput method for this determination.

Principle: This assay measures the change in the polarization of fluorescently labeled cGMP (cGMP-FAM) upon its hydrolysis by PDE5. When intact, the small cGMP-FAM molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE5, the resulting fluorescent monophosphate binds to a larger binding agent, leading to a decrease in rotational speed and a corresponding increase in fluorescence polarization. The presence of an inhibitor like this compound prevents this hydrolysis, thus maintaining a low polarization signal.

Materials:

-

Recombinant Human PDE5A1

-

FAM-Cyclic-3',5'-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles)

-

This compound

-

Sildenafil (as a positive control)

-

DMSO (for compound dilution)

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and Sildenafil in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO to cover a wide range of concentrations (e.g., from 100 µM to 1 pM).

-

Reagent Preparation:

-

Thaw all enzymatic components on ice.

-

Prepare the complete PDE assay buffer.

-

Dilute the recombinant PDE5A1 enzyme to the desired working concentration in the complete assay buffer. The optimal concentration should be determined empirically to yield a robust signal window.

-

Dilute the FAM-Cyclic-3',5'-GMP substrate to its working concentration in the complete assay buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 2.5 µL) of the diluted this compound, Sildenafil, or DMSO-only control to the wells of the 384-well plate.

-

Add the diluted PDE5A1 enzyme solution (e.g., 5 µL) to each well, except for the "no enzyme" control wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution (e.g., 2.5 µL) to all wells.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding the Binding Agent (e.g., 5 µL) to all wells.

-

Incubate for an additional 30 minutes at room temperature to allow for binding to stabilize.

-

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).

-

Data Analysis:

-

The fluorescence polarization values are typically reported in millipolarization units (mP).

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Illustrative Data:

| Compound | PDE5 IC50 (nM) |

| This compound | ~1-5 |

| Sildenafil | 3.9 |

Note: The IC50 value for this compound is hypothetical and based on the potency of similar sildenafil analogues.

B. Assessment of PDE Isoform Selectivity

To evaluate the therapeutic potential and predict potential side effects of this compound, it is crucial to determine its selectivity for PDE5 over other PDE isoforms. Cross-reactivity with other PDEs, such as PDE6 (found in the retina) or PDE11 (present in skeletal muscle, prostate, and testes), can lead to undesirable effects. The selectivity profile is typically determined by performing inhibition assays against a panel of recombinant PDE isoforms (PDE1-11).

Illustrative Selectivity Profile:

| PDE Isoform | This compound IC50 (nM) | Selectivity Ratio (IC50 PDEX / IC50 PDE5) |

| PDE1 | >1000 | >200-1000 |

| PDE2 | >10000 | >2000-10000 |

| PDE3 | >10000 | >2000-10000 |

| PDE4 | >10000 | >2000-10000 |

| PDE5 | ~1-5 | 1 |

| PDE6 | ~50-100 | ~10-100 |

| PDE11 | ~500-1000 | ~100-1000 |

Note: The IC50 values and selectivity ratios are hypothetical and for illustrative purposes.

C. Quantification of Intracellular cGMP Accumulation

To confirm that this compound's enzymatic inhibition translates to a cellular effect, it is essential to measure its impact on intracellular cGMP levels. This can be achieved using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) in a relevant cell line, such as human corpus cavernosum smooth muscle cells or a cell line engineered to express PDE5.

Principle: This is a competitive immunoassay where cGMP in the cell lysate competes with a fixed amount of labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Materials:

-

Human corpus cavernosum smooth muscle cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Sodium nitroprusside (SNP) or other NO donor

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate cGMP production by adding an NO donor like SNP for a short period (e.g., 10 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells with 0.1 M HCl to stop phosphodiesterase activity and extract cGMP.

-

-

cGMP Quantification:

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and other reagents to the antibody-coated plate, followed by incubation, washing, substrate addition, and colorimetric detection.

-

-

Data Analysis:

-

Calculate the concentration of cGMP in each sample based on a standard curve.

-

Normalize the cGMP concentration to the total protein content of each sample.

-

D. In Vitro Cytotoxicity Assessment

It is imperative to assess the potential cytotoxicity of this compound to ensure a favorable therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

-

A relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a non-target cell line)

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).

III. Synthesis of Findings and Future Directions

The in vitro biological characterization of this compound, as outlined in this guide, provides a comprehensive framework for understanding its pharmacological profile. The expected findings, based on its structural similarity to sildenafil, are potent and selective inhibition of PDE5, leading to an increase in intracellular cGMP levels in relevant cell types, and a favorable cytotoxicity profile.

Should the experimental data align with these expectations, Thiohomosanolol would emerge as a promising candidate for further preclinical development. Subsequent investigations should focus on its in vivo efficacy in animal models of erectile dysfunction and pulmonary hypertension, as well as a thorough pharmacokinetic and safety pharmacology evaluation. The systematic approach detailed in this guide ensures a robust and reliable dataset, forming the foundation for informed decisions in the drug discovery and development pipeline.

IV. References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved January 12, 2026, from [Link]

-

ELK Biotechnology. (n.d.). cGMP(Cyclic Guanosine Monophosphate) ELISA Kit. Retrieved January 12, 2026, from [Link]

-

Kim, N. S., Lee, J. H., Han, K. M., Kim, H. J., Cho, S., Han, S. Y., & Kim, W. S. (2013). Isolation and structural characterisation of a propoxyphenyl-linked this compound analogue found in a herbal product. Food Additives & Contaminants: Part A, 30(10), 1693–1700.

-

Lee, J. H., Kee, C. L., Ge, X. W., & Low, M. Y. (2016). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. Comprehensive Analytical Chemistry, 72, 165–203.

-

Wang, H., Liu, Y., Wang, W., Song, H., Chen, Y., & Liu, H. (2012). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Bioorganic & Medicinal Chemistry, 20(5), 1763–1771.

-

Park, H. J., Lee, J. H., Park, J. Y., & Kim, J. (2008). Isolation and identification of this compound and thiosildenafil in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 279–284.

-

Andersson, K. E. (2018). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554–2565.

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2022, February 13). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2016, May 27). Protective effect of sildenafil on the genotoxicity and cytotoxicity in apolipoprotein E-deficient mice bone marrow cells. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2020, June). DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER'S DISEASE. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2012, October 8). Synthesis and in vitro characterization of a preactivated thiomer via polymerization reaction. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2019, May 22). Assays of Thiol Isomerase Enzymatic Activity. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2022, September 16). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2012). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2000, May). Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2004, May). Role of cGMP in sildenafil-induced activation of endothelial Ca2+-activated K+ channels. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2021, January 18). Aging-Related Increase of cGMP Disrupts Mitochondrial Homeostasis in Leydig Cells. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2018, July). Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2002, January). Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (1998, October). Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro. Retrieved January 12, 2026, from [Link]

-

U.S. National Library of Medicine. (2024, September 17). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved January 12, 2026, from [Link]

-

MDPI. (2022, October 28). cGMP Signaling in the Neurovascular Unit—Implications for Retinal Ganglion Cell Survival in Glaucoma. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Assessment of cytotoxic activity of Sildenafil in T lymphoma cells. DL.... Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structures and IC50 values for the PDE4 isoforms of ([¹⁸F])5.... Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). The selectivity of PDE5i for PDE isoforms, com- pared to PDE5 (PDE5 = 1). Larger values denote a lower binding affinity. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. Part 1. Sildenafil analogs. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 9). Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). Research. Retrieved January 12, 2026, from [Link]

Sources

- 1. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C23H32N6O3S2 | CID 10207456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Thiohomosildenafil: A Structural Analog of Sildenafil

Abstract

Sildenafil, the active pharmaceutical ingredient in Viagra®, revolutionized the treatment of erectile dysfunction through its targeted inhibition of phosphodiesterase type 5 (PDE5). Its success has unfortunately led to the proliferation of unapproved structural analogs, often found as illegal adulterants in dietary supplements. This guide provides an in-depth technical examination of one such analog, thiohomosildenafil. We will dissect its structural relationship to sildenafil, elucidate its presumed mechanism of action, detail the analytical methodologies required for its detection and characterization, and provide actionable experimental protocols for its pharmacological evaluation. This document serves as a critical resource for professionals engaged in drug discovery, quality control, and regulatory enforcement.

Introduction: The Rise of Sildenafil Analogs

Sildenafil's introduction to the market was a landmark event in pharmaceutical history, offering a reliable oral therapy for erectile dysfunction.[1][2] Its mechanism, the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), is well-understood and has become the foundational principle for other approved treatments.[3][4] However, the commercial success and high public awareness of sildenafil have created a shadow market for illicit sexual enhancement products. These products are frequently adulterated with undisclosed synthetic compounds, structurally derived from sildenafil, to provide a pharmacological effect while deceptively being marketed as "natural" or "herbal."[5][6]

This compound is a prominent example of such an analog.[5][7] It is a designer molecule, intentionally synthesized to mimic the effects of sildenafil while evading detection by routine analytical screens focused solely on the parent compound.[8] The presence of these untested and unapproved substances in consumer products poses a significant public health risk, as their efficacy, safety, and pharmacokinetic profiles have not been subjected to the rigorous evaluation required for approved pharmaceuticals.[9][10] This guide aims to bridge the knowledge gap, providing a comprehensive technical framework for understanding and investigating this compound.

Structural and Physicochemical Comparison

The defining characteristics of this compound can be understood by direct comparison with its parent compound, sildenafil. The name itself reveals the two key structural modifications:

-

Thio- : This prefix indicates the substitution of a sulfur atom for an oxygen atom. In this case, the carbonyl oxygen of the pyrazolopyrimidine ring in sildenafil is replaced with a sulfur atom, forming a thioketone.[5]

-

Homo- : This prefix signifies the addition of a methylene group (-CH2-). Here, the N-methyl group on the piperazine moiety of sildenafil is replaced with an N-ethyl group.[5][7]

These modifications, while seemingly minor, can significantly alter the molecule's physicochemical properties, including its polarity, solubility, and three-dimensional conformation, which in turn can affect its pharmacological activity and metabolic fate.

| Property | Sildenafil | This compound |

| Molecular Formula | C₂₂H₃₀N₆O₄S[11][12] | C₂₃H₃₂N₆O₃S₂[13] |

| Molecular Weight | 474.58 g/mol [12] | 504.7 g/mol [13][14] |

| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[12] | 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione[13] |

| CAS Number | 139755-83-2[12] | 479073-80-8[13][14] |

Mechanism of Action: The PDE5 Signaling Pathway

The therapeutic effect of sildenafil is a direct consequence of its role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][15] Given its structural homology, this compound is presumed to operate via the exact same mechanism.

The Causality of Erection Physiology:

-

Initiation: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum of the penis.[3]